molecular formula C16H15F2N3O B13579157 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide

3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide

Cat. No.: B13579157
M. Wt: 303.31 g/mol
InChI Key: GRTFUCOLNJQNAR-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target. The difluorine atoms can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide is unique due to the presence of both difluorine atoms and a pyrrolidine ring. These structural features can enhance its biological activity and selectivity compared to similar compounds. The difluorine atoms can improve the compound’s metabolic stability, while the pyrrolidine ring can increase its binding affinity for specific molecular targets.

Properties

Molecular Formula

C16H15F2N3O

Molecular Weight

303.31 g/mol

IUPAC Name

3,4-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide

InChI

InChI=1S/C16H15F2N3O/c17-13-5-3-11(9-14(13)18)16(22)20-12-4-6-15(19-10-12)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,22)

InChI Key

GRTFUCOLNJQNAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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